- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents, Journal of Catalysis, 2019, 377, 293-298
Cas no 90-14-2 (1-Iodonaphthalene)
1-Iodonaphthalene structure
Product Name:1-Iodonaphthalene
CAS 번호:90-14-2
MF:C10H7I
메가와트:254.067054986954
MDL:MFCD00003876
CID:34550
PubChem ID:24854293
Update Time:2024-10-26
1-Iodonaphthalene 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Iodonaphthalene
- 1-naphthyl iodide
- 1-iodo-naphthalen
- alpha-iodonaphthalene
- iodonaphthalene
- naphthalene, 1-iodo-
- 1-I-naphthalene
- 1-Iodo-naphthalene
- monoiodonaphthalene
- Naphthalene,1-iodo
- NSC 9275
- Naphthalen-1-yl iodide
- a-Iodonaphthalene
- a-Naphthyl iodide
- 1-iodonapthalene
- 1-Iodonaphthalene, 97%
- DTXSID3059004
- 1-iodonaphthlen
- FT-0607964
- NSC-9275
- NSC9275
- W-100339
- 1-Iodonaphthalene, purum, >=96.0% (GC)
- SCHEMBL150739
- AKOS009159022
- CS-W007608
- 1-iodonaphthlene
- 1-Iodonaphthalenen
- 90-14-2
- (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
- 1-NAPHTHYLIODIDE
- I0266
- A843454
- 1-iodonaphtalene
- InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- 1-iodnaphthalen
- .alpha.-Iodonaphthalene
- 1-naphtyl-iodide
- MFCD00003876
- C10-H7-I
- AS-10304
- EINECS 201-968-9
- SY024097
- EN300-646032
- 1-Iodonaphthalene (ACI)
- α-Iodonaphthalene
- α-Naphthyl iodide
- Naphthalene, 1iodo
- DTXCID0048686
- 1-naphthyl iodide;1-iodonaphthalene;
- 1Naphthyl iodide
- alphaIodonaphthalene
- NS00039352
- DB-019225
-
- MDL: MFCD00003876
- 인치: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChIKey: NHPPIJMARIVBGU-UHFFFAOYSA-N
- 미소: IC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906415
계산된 속성
- 정밀분자량: 253.95900
- 동위원소 질량: 253.959
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 133
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0A^2
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
실험적 성질
- 색과 성상: 사용할 수 없는
- 밀도: 1.74 g/mL at 25 °C(lit.)
- 융해점: 4°C
- 비등점: 305°C(lit.)
- 플래시 포인트: ?? ?:235.4°F
?? ?:113°C - 굴절률: n20/D 1.701(lit.)
- 용해도: 0.007g/l
- 수용성: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.44440
- 용해성: 사용할 수 없는
- 민감성: Light Sensitive
1-Iodonaphthalene 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36-S37/39
- 포카표 F사이즈:8
-
위험물 표지:
- 위험 용어:R36/37/38
- TSCA:Yes
- 저장 조건:Store at room temperature
1-Iodonaphthalene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238139-10G |
1-Iodonaphthalene |
90-14-2 | 10g |
¥664.5 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238139-50G |
1-Iodonaphthalene |
90-14-2 | 50g |
¥2117.83 | 2023-12-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0266-25G |
1-Iodonaphthalene |
90-14-2 | >97.0%(GC) | 25g |
¥290.00 | 2024-04-15 | |
| TRC | I737198-250mg |
1-Iodonaphthalene |
90-14-2 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737198-500mg |
1-Iodonaphthalene |
90-14-2 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737198-2.5g |
1-Iodonaphthalene |
90-14-2 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-100g |
1-Iodonaphthalene |
90-14-2 | 98% | 100g |
¥368 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥94 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-5g |
1-Iodonaphthalene |
90-14-2 | 98% | 5g |
¥29 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I24880-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥65.0 | 2023-09-07 |
1-Iodonaphthalene 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 12 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Cuprous iodide , Potassium nitrite , Hydrogen iodide Solvents: Dimethyl sulfoxide , Water ; 30 min, 35 °C
참조
- Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ, Canadian Journal of Chemistry, 2005, 83(3), 213-219
합성 방법 3
합성 방법 4
반응 조건
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
참조
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications, Organic Letters, 2019, 21(7), 2488-2492
합성 방법 5
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
참조
- A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures, Angewandte Chemie, 2015, 54(6), 1846-1850
합성 방법 6
반응 조건
1.1 Reagents: Potassium iodide , Oxygen Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) ; 20 h, 80 °C
참조
- Copper-catalyzed halogenation of arylboronic acids, Tetrahedron Letters, 2011, 52(16), 1993-1995
합성 방법 7
반응 조건
1.1 Reagents: Hydroquinone , Perfluoroisopropyl iodide , Oxygen Catalysts: Copper Solvents: Dimethylformamide ; 24 h, rt
참조
- Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature, Journal of Fluorine Chemistry, 2016, 189, 59-67
합성 방법 8
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722
합성 방법 9
반응 조건
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
참조
- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates, Chemistry - A European Journal, 2020, 26(1), 176-180
합성 방법 10
반응 조건
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 24 - 72 h, 105 °C
참조
- Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence, Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503
합성 방법 11
반응 조건
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Tetrahydrofuran , Water ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- A facile synthesis of aryl iodides via potassium aryltrifluoroborates, Tetrahedron Letters, 2004, 45(2), 343-345
합성 방법 12
반응 조건
1.1 Reagents: Sodium iodide Solvents: Methanol , Water ; 2 h, 40 °C
참조
- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides, Organic Chemistry Frontiers, 2020, 7(3), 590-595
합성 방법 13
반응 조건
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 80 °C
참조
- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576
합성 방법 14
반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 2761771-64-4 Solvents: Cyclopentanol ; 15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
참조
- Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides, Organometallics, 2022, 41(24), 3795-3800
합성 방법 15
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 8 h, 100 °C
참조
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate , Iodine Solvents: Acetonitrile ; 9 h, 80 °C
참조
- Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives, Synlett, 2014, 25(7), 995-1000
합성 방법 18
반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
참조
- Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides, Journal of Organic Chemistry, 1999, 64(10), 3448-3453
1-Iodonaphthalene Raw materials
- 1-Naphthalenediazonium
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- Naphthalene,1-(trimethylsilyl)-
- Potassium (1-naphthalene)trifluoroborate
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
- 1-Naphthylhydrazine
- 1-Bromonaphthalene
1-Iodonaphthalene Preparation Products
1-Iodonaphthalene 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:90-14-2)1-碘代萘
주문 번호:LE1770259;LE160
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:36
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:90-14-2)1-Iodonaphthalene
주문 번호:A843454
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:00
가격 ($):175.0
Email:sales@amadischem.com
1-Iodonaphthalene 관련 문헌
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
90-14-2 (1-Iodonaphthalene) 관련 제품
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- 62607-37-8(1-Naphthalenyl, 5-iodo-)
- 62325-31-9(Phenanthrene, 2,7-diiodo-)
- 22362-86-3(9-Iodoanthracene)
- 102589-07-1(1,3-diiodonaphthalene)
- 27715-44-2(1,5-Diiodonaphthalene)
- 1730-04-7(1,8-diiodonaphthalene)
- 113705-11-6(Anthracene, 9,10-diiodo-)